3-(五氟苯基)丙基二甲基氯硅烷

描述

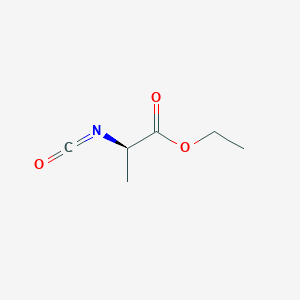

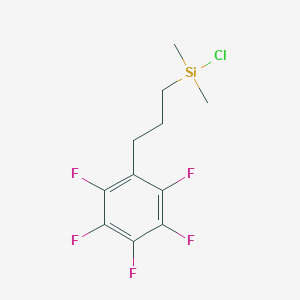

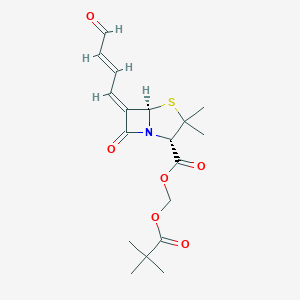

3-(Pentafluorophenyl)propyldimethylchlorosilane is a compound that belongs to the class of organosilicon compounds, specifically chlorosilanes, which are characterized by the presence of a silicon atom bonded to organic groups and chlorine atoms. The pentafluorophenyl group in this compound suggests a high degree of fluorination, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorosilanes typically involves salt elimination reactions or sequential chlorodeethoxylation followed by fluoridation processes. For instance, pentafluorophenyl(fluoro)silanes can be prepared from ethoxysilanes using SOCl2 and SbF3 to introduce fluorine atoms . Similarly, the synthesis of tert-butylpentafluorophenylmethylchlorosilane involves specific silylating reagents and can form derivatives of alcohols, phenols, and other functional groups .

Molecular Structure Analysis

The molecular structure of triaryl(phenylethyl)silanes, which are closely related to 3-(Pentafluorophenyl)propyldimethylchlorosilane, can exhibit a variety of interactions such as intramolecular π-stacking, depending on the degree of fluorination and the nature of substituents . These interactions can lead to different molecular conformations, such as folded structures, which are confirmed by X-ray diffraction analysis.

Chemical Reactions Analysis

Chlorosilanes are reactive intermediates that can undergo various chemical reactions. For example, the reaction of Al(C6F5)3 with CH2Cl2 produces chlorobis(pentafluorophenyl)alane, which is a compound with significant polymerization catalysis activity . The reactivity of pentafluorophenyltrifluorosilane with electrophiles and nucleophiles has also been studied, indicating a diverse chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The presence of fluorine atoms, as in pentafluorophenyl groups, typically enhances the stability of the compound and can affect its volatility, making it suitable for applications such as gas chromatography . The stability of these compounds towards hydrolysis is also an important characteristic, as it determines their suitability for various chemical transformations and applications .

科学研究应用

合成和反应性

- 3-(五氟苯基)丙基二甲基氯硅烷参与了五氟苯基(氟)硅烷的合成,展示了与亲电试剂和亲核试剂的反应性 (弗罗恩等,1996)。

有机硅化学

- 该化合物已用于有机硅化学中,以创建 2-(五氟苯基)乙基硅烷的衍生物,并开发带有侧基 2-(五氟苯基)乙基的低聚硅氧烷和聚合物 (伯查尔等,1971)。

表面改性

- 它已被用作石英和医用级不锈钢的表面改性剂,显示出生物分析和生物医学应用的潜力 (布拉希科夫斯基等,2012)。

液相色谱

- 该化合物有助于用于近超高效液相色谱的氟化介孔材料的结构和色谱表征 (乔格利等,2014)。

五氟苯甲基胺的合成

- 它通过三组分偶联反应在五氟苯甲基胺的合成中发挥作用 (迪尔曼等,2005)。

功能化表面的表征

- 3-(五氟苯基)丙基二甲基氯硅烷已用于通过固态 NMR 和吸附等温线测量对功能化二氧化硅表面的表征,提供了对氟化固定相的详细见解 (阿舒-阿拉等,2013)。

安全和危害

未来方向

属性

IUPAC Name |

chloro-dimethyl-[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF5Si/c1-18(2,12)5-3-4-6-7(13)9(15)11(17)10(16)8(6)14/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDTPKJLONLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC1=C(C(=C(C(=C1F)F)F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375099 | |

| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentafluorophenyl)propyldimethylchlorosilane | |

CAS RN |

157499-19-9 | |

| Record name | 3-(Pentafluorophenyl)propyldimethylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl[3-(2,3,4,5,6-pentafluorophenyl)propyl]silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-(pentafluorophenyl)propyldimethylchlorosilane interact with silica surfaces, and what are the implications for chromatography?

A1: 3-(Pentafluorophenyl)propyldimethylchlorosilane reacts with the silanol groups (Si-OH) present on the silica surface. This reaction leads to the covalent attachment of the fluorinated silane molecule to the silica, effectively replacing the polar silanol groups with a non-polar, fluorinated surface. [] This surface modification has significant implications for chromatography:

Q2: How do researchers characterize the surface modification of silica with 3-(pentafluorophenyl)propyldimethylchlorosilane?

A2: The research paper highlights the use of various techniques to confirm and quantify the surface modification:

- Solid-State NMR: (29)Si, (13)C, and (19)F NMR spectroscopy provides detailed information about the chemical structure of the modified surface, including the confirmation of the silane's attachment and insights into the arrangement of the fluorinated groups. []

- Elemental Analysis: Measuring the carbon and fluorine content allows for the quantification of the degree of surface functionalization, confirming the amount of silane successfully attached to the silica. []

- Adsorption Isotherms: Analyzing the adsorption behavior of nitrogen at low temperatures provides insights into the surface area and porosity of the modified material, further characterizing the impact of the silane modification on the silica's physical properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)